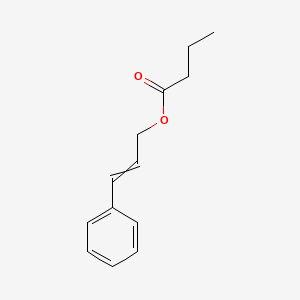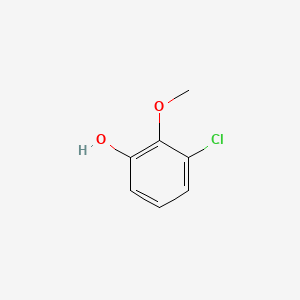
Cyclohexyl(dimethoxymethyl)silane
Übersicht
Beschreibung
Cyclohexyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C9H20O2Si. It is a colorless to almost colorless liquid that is used in various chemical applications. The compound is known for its unique properties, including its ability to act as a coupling agent and its reactivity with other chemical species .
Vorbereitungsmethoden
Cyclohexyl(dimethoxymethyl)silane can be synthesized through several methods. One common method involves the reaction of methyl dimethoxy silane with cyclohexane halide and magnesium powder in the presence of a catalyst under nitrogen protection. The reaction mixture is heated and stirred, followed by the slow addition of cyclohexane halide. The mixture is then refluxed, cooled, filtered, and rectified to obtain the final product . This method is advantageous due to its simplicity, high yield, and high conversion rate.
Analyse Chemischer Reaktionen
Cyclohexyl(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(dimethoxymethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of polymers and other complex molecules.
Biology: The compound can be used to modify surfaces of biological materials to enhance their properties.
Wirkmechanismus
The mechanism of action of cyclohexyl(dimethoxymethyl)silane involves its ability to form stable bonds with other chemical species. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl(dimethoxymethyl)silane can be compared with other similar organosilicon compounds, such as:
Cyclohexyl(trimethoxysilane): Similar in structure but with three methoxy groups instead of two.
Cyclohexyl(ethoxymethyl)silane: Contains ethoxy groups instead of methoxy groups.
Cyclohexyl(dimethoxyethyl)silane: Contains an ethyl group instead of a methyl group. These compounds share similar properties but differ in their reactivity and applications due to the variations in their functional groups.
Eigenschaften
IUPAC Name |
cyclohexyl(dimethoxymethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHSFLLJVATGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)




![1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7949355.png)
![4-[2-(4-Methoxyphenyl)ethenyl]aniline](/img/structure/B7949361.png)

